molecular formula C16H14F6N4 B2371295 1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine CAS No. 131136-84-0

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine

Cat. No.: B2371295
CAS No.: 131136-84-0
M. Wt: 376.306
InChI Key: NWJPVXBIUDRQLH-UHFFFAOYSA-N
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Description

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine is a piperazine derivative featuring two 5-(trifluoromethyl)-2-pyridyl substituents at the 1- and 4-positions of the piperazine ring. Piperazine-based compounds are widely recognized in medicinal chemistry for their versatility as pharmacophores, contributing to antibacterial, antiviral, antitumor, and antifungal activities .

Properties

IUPAC Name

1,4-bis[5-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N4/c17-15(18,19)11-1-3-13(23-9-11)25-5-7-26(8-6-25)14-4-2-12(10-24-14)16(20,21)22/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJPVXBIUDRQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields of these reactions can range from 81% to 91% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like DBU and oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

Medicinal Chemistry

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it suitable for drug design.

Anticancer Activity

Research indicates that compounds with similar piperazine structures exhibit anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit specific kinases involved in cancer progression. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is beneficial for drug development .

Antibacterial Properties

Compounds related to this compound have demonstrated antibacterial activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing new antibiotics .

Material Science

The unique chemical structure of this compound makes it a candidate for material synthesis, particularly in creating advanced polymers and coatings.

Supramolecular Chemistry

The compound has been explored as a ligand in metal complexation, which is crucial for developing new materials with specific electronic or optical properties. The trifluoromethyl groups enhance the stability of these complexes .

Polymerization Initiators

Due to its reactivity, this compound can serve as an initiator in polymerization processes, contributing to the synthesis of fluorinated polymers that possess desirable properties such as thermal stability and chemical resistance .

Drug Development Case Study

A recent study focused on synthesizing derivatives of this compound aimed at enhancing anticancer activity. The synthesized compounds were tested against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation .

Material Synthesis Case Study

Another case involved using this compound in the synthesis of fluorinated polymers. The study demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties and thermal stability compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the trifluoromethyl groups can enhance binding affinity and selectivity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between 1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine and selected analogs:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight*
This compound Piperazine Two 5-(trifluoromethyl)pyridyl groups Pyridine, CF3 ~440.3 g/mol
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine Piperazine Two benzoyl groups with Cl and isobutoxy Benzoyl, Cl, ether ~578.4 g/mol
1,4-Bis(trifluoromethyl)piperazine Piperazine Two CF3 groups on piperazine ring CF3 (directly on ring) ~226.1 g/mol
1,4-Bis(4-fluorophenylsulfonyl)piperazine Piperazine Two 4-fluorophenylsulfonyl groups Sulfonyl, F ~428.4 g/mol
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine Piperazine Single 5-(trifluoromethyl)pyridyl group Pyridine, CF3 ~261.3 g/mol

*Calculated based on molecular formulas where available.

Key Observations :

  • Trifluoromethylpyridyl vs.
  • Symmetry: The bis-substituted trifluoromethylpyridyl design contrasts with mono-substituted analogs (e.g., ), which may reduce conformational flexibility but improve target specificity .
  • Sulfur-Containing Groups : Compounds like 1,4-bis(4-fluorophenylsulfonyl)piperazine () prioritize sulfonyl groups for hydrogen bonding, differing from the hydrophobic CF3-pyridyl motif .

Comparison Insights :

  • Fluorination vs. Coupling : The target compound’s synthesis likely involves nucleophilic aromatic substitution, contrasting with direct fluorination methods () .
  • Scalability : Higher yields are reported for fluorinated analogs (85% in ), whereas bis-pyridyl derivatives may require optimized coupling conditions.

Pharmacological Activities

Compound Biological Activity Mechanism/Target Efficacy/IC50 Reference
This compound Not explicitly reported Hypothesized kinase inhibition N/A
1,4-Bis(4-fluorophenylsulfonyl)piperazine DPP-4 inhibition (anti-diabetic) Binds DPP-4 active site 19–30% inhibition at 100 µM
1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine Anti-tumor (HL-60 cells) Apoptosis induction 44–90% inhibition at 10 µM
Organophosphorus dithiosemicarbazones Fungicidal (Colletotrichum falcatum) Enoyl-ACP reductase inhibition Superior to commercial fungicides

Activity Trends :

  • Anti-Tumor vs. Anti-Fungal: Dithiocarboxy derivatives () target cancer cells, whereas organophosphorus analogs () focus on fungal pathogens .
  • Electron-Withdrawing Groups : The trifluoromethylpyridyl motif may favor kinase or protease inhibition, similar to sulfonyl-containing DPP-4 inhibitors () .

Physicochemical Properties

  • Lipophilicity : The trifluoromethylpyridyl groups in the target compound increase logP compared to hydrophilic sulfonyl derivatives () .
  • Solubility : Bulky substituents (e.g., isobutoxy in ) may reduce aqueous solubility, whereas pyridyl groups offer moderate polarity .

Biological Activity

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core substituted with trifluoromethylated pyridine groups. This unique structure contributes to its interaction with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperazine derivatives, including those with trifluoromethyl substitutions. For instance, compounds similar to this compound have shown significant inhibition of bacterial enzymes crucial for cell viability. Specifically, derivatives have demonstrated submicromolar inhibition of bacterial Sfp-phosphopantetheinyl transferases (PPTases), which are essential for bacterial metabolism and virulence .

Table 1: Antibacterial Activity of Piperazine Derivatives

Compound NameTarget EnzymeIC50 (µM)Bacterial Strain
ML267Sfp-PPTase<0.1Bacillus subtilis
Compound 1Sfp-PPTase0.5Staphylococcus aureus

Antiviral Activity

In addition to antibacterial properties, piperazine derivatives have been investigated for their antiviral activity. A study on novel trifluoromethyl pyridine piperazine derivatives indicated promising results against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). Some compounds exhibited protective activities that were significantly higher than control treatments .

Table 2: Antiviral Activity against TMV and CMV

Compound NameEC50 (TMV) µg/mLCurative Activity (%)EC50 (CMV) µg/mLProtective Activity (%)
A1725068.630058.0
A330061.035047.8

The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets within pathogens. The inhibition of PPTases is particularly noteworthy as it disrupts essential bacterial pathways related to fatty acid synthesis and virulence factor production .

Additionally, the antiviral activity may be attributed to the induction of plant defense mechanisms through the activation of enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which enhance systemic acquired resistance in plants .

Study on Antibacterial Efficacy

A detailed investigation into the antibacterial efficacy of piperazine derivatives revealed that compounds like ML267 not only inhibited bacterial growth but also displayed selectivity towards bacterial enzymes over human counterparts, minimizing cytotoxic effects .

Study on Antiviral Properties

In a series of bioassays against TMV and CMV, several trifluoromethyl pyridine piperazine derivatives were synthesized and tested. The results indicated that these compounds could significantly reduce viral load in treated plants while enhancing their innate immune responses .

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